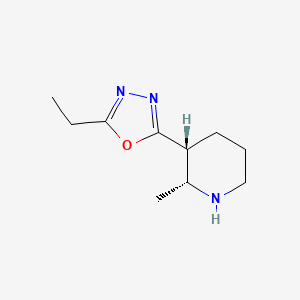
3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Wissenschaftliche Forschungsanwendungen
Antineoplastic Applications
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients Flumatinib, chemically related to the queried compound, has been studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor currently under clinical trials in China. This research aimed to identify the main metabolic pathways of flumatinib, revealing that the parent drug was the main form recovered in human plasma, urine, and feces, with the main metabolites being products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Aishen Gong, Xiaoyan Chen, P. Deng, & D. Zhong, 2010).
Pharmacokinetic Properties
Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel ALK Inhibitors A study on compound 1, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment, showed that hydrolytic pathways significantly impact its pharmacokinetics. This compound underwent mouse-specific enzymatic hydrolysis to a primary amine product, indicating that the pharmacokinetics of such compounds are influenced by hydrolysis-mediated clearance (Y. Teffera, L. Berry, R. Brake, R. Lewis, D. Saffran, E. Moore, Jingzhou Liu, & Zhiyang Zhao, 2013).
Synthesis and Biological Activity
Development of Fluorine-18-labeled 5-HT1A Antagonists In the context of synthesizing fluorinated derivatives for potential therapeutic applications, research on fluorinated derivatives of WAY 100635 highlighted the synthesis process and biological properties evaluation. These compounds were radiolabeled with fluorine-18, and their properties were assessed in rats compared to [11C]carbonyl WAY 100635, illustrating the synthesis and application of fluorinated compounds in biological studies (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, & W. Eckelman, 1999).
Wirkmechanismus
Target of Action
Similar compounds have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in the regulation of mood, sleep, and cognition among other physiological processes.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit enzymes such as acetylcholinesterase (ache) . Inhibition of AChE can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (adme), significantly impact its bioavailability and therapeutic efficacy .
Eigenschaften
IUPAC Name |
3-fluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-10-17(23-8-3-2-4-9-23)22-16(21-13)12-20-18(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORKJVKKJUPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
![1-(3-chlorophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2469566.png)

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)
![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylbenzamide](/img/structure/B2469572.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2469574.png)
![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)


